methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate
Description
Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate is a heterocyclic compound featuring a fused isoindoloquinazoline core, a glycinate ester moiety, and a butanoyl linker. This structure combines a rigid aromatic system with flexible alkyl and ester groups, making it a candidate for diverse pharmacological applications. The compound’s synthesis typically involves multi-step reactions, including cyclization of quinazolinone precursors and subsequent esterification or acylation steps . Key spectroscopic data (e.g., IR, NMR, and MS) align with structural analogs reported in the literature, confirming the presence of characteristic functional groups such as carbonyls (5,11-dioxo) and the glycinate ester .
Properties
Molecular Formula |
C22H21N3O5 |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
methyl 2-[4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)butanoylamino]acetate |
InChI |
InChI=1S/C22H21N3O5/c1-30-19(27)13-23-18(26)11-6-12-24-20-14-7-2-3-8-15(14)22(29)25(20)17-10-5-4-9-16(17)21(24)28/h2-5,7-10,20H,6,11-13H2,1H3,(H,23,26) |
InChI Key |
PWWDDPHXOCYWLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNC(=O)CCCN1C2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate typically involves a multistep process. One common method is the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and aldehydes . This reaction is often mediated by eutectic solvents, which provide a mild and efficient reaction environment . The reaction conditions usually involve moderate temperatures and the use of Lewis or Brønsted acids as catalysts .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of eutectic solvents in industrial production is advantageous due to their recyclability and low environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different biological activities and applications .
Scientific Research Applications
Methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit topoisomerase II and DNA gyrase, which are essential enzymes for DNA replication and cell division . This inhibition leads to the disruption of DNA synthesis and cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Analogues
Compound 6 (3-[(2,3-Dihydro-1H-6-pyrrolo[1,2-a]pyrrolyl)methyl]-4(3H)-quinazolinone)
- Structure: Shares the quinazolinone core but replaces the isoindolo group with a pyrrolo-pyrrolyl substituent.
- Synthesis : Prepared via HCl-mediated cyclization followed by NaOH extraction .
- Key Data: IR: 1670 cm⁻¹ (quinazolinone C=O). ¹H-NMR: δ 3.2–3.5 (pyrrolo-pyrrolyl protons). MS: Molecular ion peak at m/z 295 .
Compound 11b (N-Benzylidene-N'-(8-methyl-2-methylsulfanyl[1,2,4]triazolo[1,5-a]quinazolin-5-yl)hydrazine)
- Structure : Features a triazoloquinazoline core with a methylsulfanyl group.
- Key Data :
- Comparison : The triazolo ring introduces additional hydrogen-bonding sites, which may improve binding affinity to biological targets relative to the isoindoloquinazoline system .
Functionalized Derivatives
BenzylN-[3-[5-[(4-Oxo-3(4H)-quinazolinyl)methyl]-2-furyl]propyl]carbamate (Compound 4)
Compound 6m (N-(5-(Benzo[d][1,3]dioxol-5-yl-methylene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide)
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Flexibility : The target compound’s glycinate ester allows for modular derivatization, unlike the rigid carbamate or thioether groups in analogs .
- Biological Relevance : Isoindoloquinazoline derivatives exhibit kinase inhibition, while triazoloquinazoline analogs (e.g., 11b) show promise in antimicrobial studies .
- Solubility Challenges : The target compound’s bulky isoindolo ring may limit aqueous solubility compared to furyl- or pyrrolo-substituted analogs, necessitating formulation optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
